molecular formula C20H20N4O B2986443 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide CAS No. 2097864-08-7

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B2986443
CAS No.: 2097864-08-7
M. Wt: 332.407
InChI Key: UDYBJWQMLJVMRN-UHFFFAOYSA-N
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Description

N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide is a heterocyclic compound featuring a naphthalene carboxamide core linked to a pyrrolidine ring substituted with a pyrimidin-2-yl group.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-19(18-10-3-7-15-6-1-2-9-17(15)18)23-14-16-8-4-13-24(16)20-21-11-5-12-22-20/h1-3,5-7,9-12,16H,4,8,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYBJWQMLJVMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide is a complex molecule that interacts with several targets. It has been found to act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . These receptors play crucial roles in various physiological processes, including pain perception and cell growth, respectively.

Mode of Action

The compound interacts with its targets through a series of molecular interactions. It binds to the active sites of these receptors, leading to changes in their conformation and function. This interaction can inhibit or enhance the activity of these receptors, resulting in various downstream effects.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, it can inhibit a wide range of enzymes, including phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These enzymes are involved in various biological processes, such as signal transduction, energy metabolism, vasoconstriction, and immune response.

Result of Action

The molecular and cellular effects of the compound’s action are diverse, reflecting its multiple targets and pathways. It has been reported to have antioxidative and antibacterial properties. It can also affect the cell cycle, potentially influencing cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyridine vs. Pyrimidine Substitutions

A closely related compound, 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide (hereafter Compound A ), shares the naphthalene carboxamide backbone but substitutes the pyrimidine-pyrrolidine group with a pyridine ring. Key structural differences include:

  • Pyrimidine vs. Pyridine : The pyrimidine group in the target compound provides two nitrogen atoms (vs. one in pyridine), enhancing hydrogen-bonding capacity and electronic interactions.

Hydrogen-Bonding and π-π Interactions

Compound A exhibits intermolecular N–H⋯N and N–H⋯S hydrogen bonds, with π-π stacking distances of 3.5929(8) Å between naphthalene and pyridine rings . By contrast, the pyrimidine group in the target compound may engage in stronger π-π interactions due to its larger conjugated system, though experimental data are lacking. The pyrrolidine’s methylene linker could also reduce steric hindrance, enabling tighter molecular packing.

Physicochemical Properties

  • Solubility : Compound A’s partial protonation (0.61 and 0.39 occupancy) enhances solubility via ionic interactions, whereas the target compound’s neutral pyrrolidine-pyrimidine system may reduce aqueous solubility.
  • Crystal Packing : Compound A’s dihedral angles between pyridine and naphthalene rings (11.33° and 9.51°) suggest moderate planarity . The target compound’s pyrimidine-pyrrolidine linkage likely increases torsional flexibility, altering crystal lattice stability.

Data Table: Structural and Functional Comparison

Property Target Compound Compound A (from )
Core Structure Naphthalene-1-carboxamide Naphthalene-2-carboxamide
Heterocyclic Substituent Pyrimidin-2-yl-pyrrolidine Pyridin-4-yl
Hydrogen-Bonding Motifs Potential N–H⋯N (pyrimidine) N–H⋯N, N–H⋯S (thiocyanate)
π-π Stacking Distance Not reported 3.5929(8) Å
Dihedral Angle (Aromatic Rings) Not reported 11.33°, 9.51°
Protonation State Neutral Partially protonated (0.61 and 0.39)
Potential Applications Molecular recognition, kinase inhibition (inferred) Synthetic chemistry, crystal engineering

Q & A

Q. How can the crystal structure of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide be determined experimentally?

Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:

  • Growing high-quality crystals via solvent evaporation or diffusion methods.
  • Collecting diffraction data with synchrotron radiation or laboratory X-ray sources.
  • Refining structural parameters (e.g., bond angles, torsion angles) using software like SHELX or OLEX2.
  • Validating hydrogen-bonding networks (e.g., N–H⋯N/S interactions) and π-π stacking distances (typically 3.5–3.6 Å) .

Example Data from Analogous Compounds:

ParameterValue (Analogous Compound)Reference
π-π stacking distance3.5929(8) Å
Dihedral angle9.51–11.33°

Q. What are the recommended protocols for assessing acute toxicity in preclinical models?

Methodological Answer: Follow OECD Guidelines 423/425 for acute oral toxicity:

  • Administer graded doses (e.g., 5–2000 mg/kg) to rodents (rats/mice) via oral gavage.
  • Monitor systemic effects (e.g., hepatic, renal, respiratory) over 14 days .
  • Use histopathology and serum biomarkers (e.g., ALT, creatinine) to confirm organ-specific toxicity.

Inclusion Criteria for Toxicity Studies (Example):

Health OutcomeSpeciesRoute of Exposure
Hepatic/Renal EffectsLaboratory miceOral
Respiratory EffectsRatsInhalation

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Orthogonal Assays: Validate target engagement using surface plasmon resonance (SPR) alongside cell-based assays (e.g., cAMP or calcium flux).
  • Probe-Dependent Analysis: Account for assay bias (e.g., allosteric modulation vs. orthosteric inhibition) by testing structurally diverse analogs .
  • Data Normalization: Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (e.g., Grubbs’ test for outliers).

Case Study:
In G protein-coupled receptor (GPCR) studies, compounds like BD103 showed probe-dependent inhibition , requiring cross-validation with functional (e.g., β-arrestin recruitment) and binding assays (e.g., radioligand displacement) .

Q. What strategies optimize synthetic yield for this compound derivatives?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves purity (>95%) .
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) for pyrrolidine intermediates to prevent side reactions .
  • Purification: Employ reverse-phase HPLC with gradients (e.g., 10–90% acetonitrile/water) to isolate isomers .

Example Yield Optimization:

StepYield ImprovementKey Factor
Amide Coupling60% → 85%HATU vs. EDC/NHS
Deprotection70% → 92%TFA/DCM (1:4, v/v)

Q. How can molecular dynamics (MD) simulations elucidate binding modes with target proteins?

Methodological Answer:

  • Docking: Use AutoDock Vina or Schrödinger to generate initial poses.
  • Simulation Parameters: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) with periodic boundary conditions.
  • Analysis: Calculate binding free energy (MM-PBSA/GBSA) and hydrogen-bond occupancy (>50% stability threshold) .

Key Interactions in Analogous Systems:

Interaction TypeFrequency (MD Trajectory)Target Protein
π-π stacking75%ERK kinase
Salt bridge (Lys52)60%CXCR3 receptor

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic (PK) Profiling: Measure plasma/tissue concentrations to confirm bioavailability.
  • Metabolite Screening: Use LC-MS to identify active/inactive metabolites (e.g., cytochrome P450-mediated oxidation) .
  • Species-Specific Factors: Compare protein binding (e.g., albumin) and metabolic enzymes (e.g., CYP3A4 vs. CYP2D6) .

Example Resolution:
A compound showing low cytotoxicity in vitro (IC₅₀ > 50 µM) but high toxicity in vivo (LD₅₀ < 10 mg/kg) may require adjusting dosing regimens or formulation (e.g., liposomal encapsulation) .

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